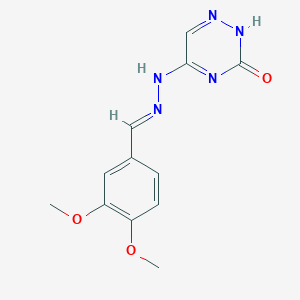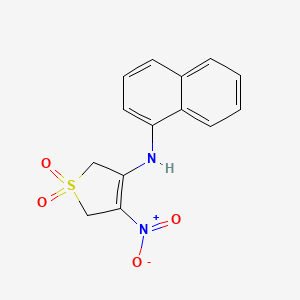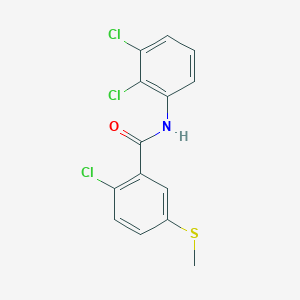![molecular formula C17H19NO4S B5711828 3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound is also known as PPS, and it has been studied for its ability to act as a selective inhibitor of a specific enzyme called cyclooxygenase-2 (COX-2).
作用機序
The mechanism of action of PPS involves its ability to selectively inhibit COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, PPS reduces the production of prostaglandins, thereby reducing inflammation and pain. PPS has also been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
PPS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. PPS has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One advantage of using PPS in lab experiments is its ability to selectively inhibit COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. PPS has also been shown to have anti-inflammatory and analgesic effects, which makes it a useful tool for studying inflammation and pain. One limitation of using PPS in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on PPS. One area of research is the development of PPS derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of PPS as a therapeutic agent for inflammatory and pain-related conditions. Further studies are also needed to investigate the potential use of PPS as an anti-cancer agent and its mechanism of action in cancer cells.
合成法
The synthesis method of PPS involves the reaction of 4-aminobenzenesulfonamide with 2-phenylethylbromide in the presence of potassium carbonate. The resulting product is then reacted with 3-bromopropionic acid to obtain PPS. The purity of the compound is confirmed by using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
PPS has been studied for its potential biomedical applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. PPS has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
特性
IUPAC Name |
3-[4-(2-phenylethylsulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-17(20)11-8-15-6-9-16(10-7-15)23(21,22)18-13-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJYZBLTQDBFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)


![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)

